

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide derivatives and analogs

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Compound of Interest

Compound Name: 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

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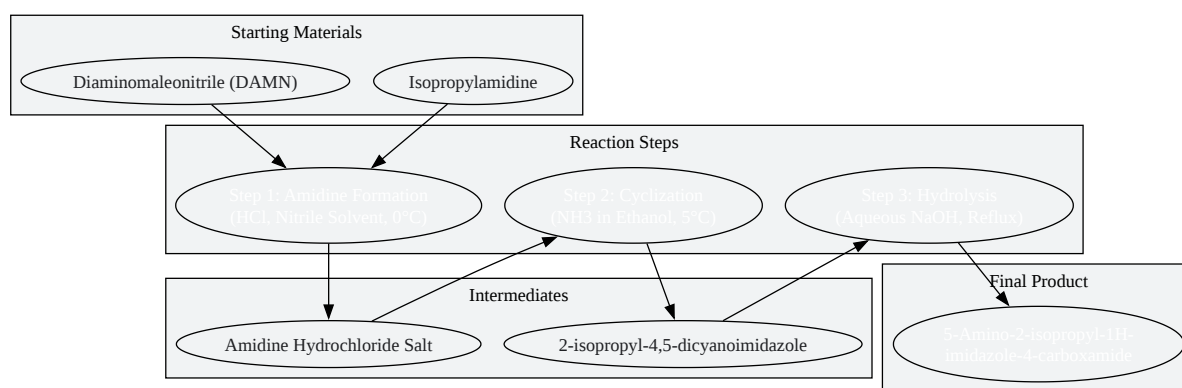
An In-Depth Technical Guide to **5-Amino-2-isopropyl-1H-imidazole-4-carboxamide** Derivatives and Analogs

Introduction

The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, metabolic disorders, and infectious diseases. This structural motif is a key intermediate in the synthesis of established pharmaceuticals, such as the alkylating agent Temozolomide, which is used in the treatment of brain tumors. The unique arrangement of amino and carboxamide groups on the imidazole ring allows for diverse chemical modifications, enabling the development of targeted therapies.[1][2][3] Researchers have successfully synthesized analogs with potent inhibitory activity against critical cellular targets like protein kinase C- α (PKC- α), the MEK/RAF kinase complex, and AMP-activated protein kinase (AMPK).[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to **5-Amino-2-isopropyl-1H-imidazole-4-carboxamide** and its analogs, intended for researchers and professionals in drug development.

Synthesis and Chemical Properties

The synthesis of **5-amino-2-isopropyl-1H-imidazole-4-carboxamide** can be achieved through several routes, most notably via the cyclization of an amidine intermediate. This common pathway involves the reaction of diaminomaleonitrile (DAMN) with isopropylamidine to form an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, which is then cyclized and hydrolyzed to yield the final product.[3][7]



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Caption: Key steps in the synthesis of the target compound.

The core structure is amenable to various chemical transformations, including oxidation and reduction, which can be used to generate further derivatives.[3]

Reagent/Condition	Purpose	Yield	Reference
DAMN + HCl + isopropylamidine	Formation of the amidine intermediate	-	[3]
Ammonia in ethanol (5°C)	Cyclization to form the imidazole core	~85% (analogous reactions)	[3]
Aqueous NaOH (reflux)	Hydrolysis of the nitrile to the carboxamide	70%	[7]
Hydrogen peroxide / KMnO ₄	Oxidation of the core structure	-	[3]
Sodium borohydride / LiAlH ₄	Reduction of the core structure	-	[3]

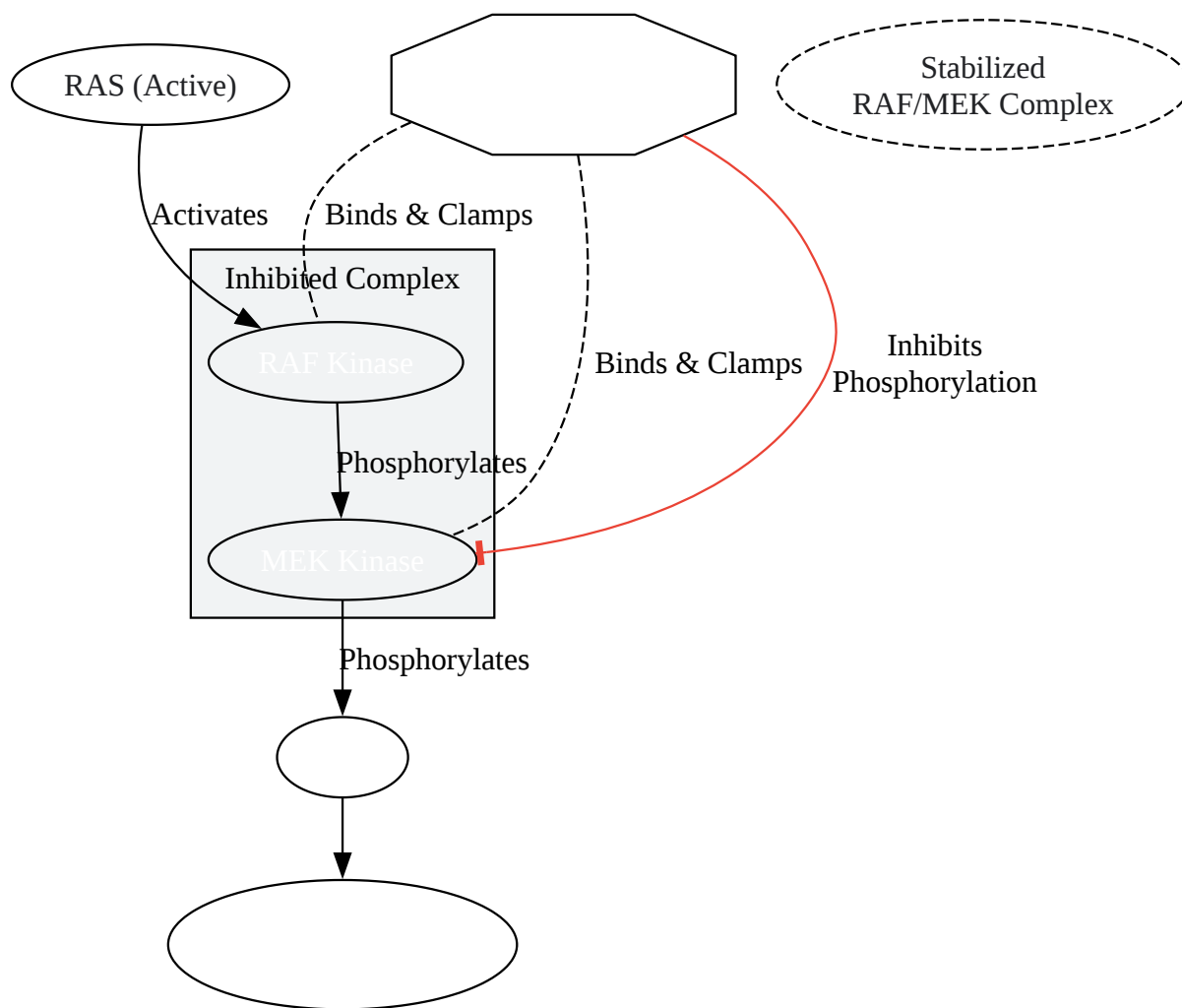
Biological Activity and Mechanisms of Action

Derivatives of the 5-amino-1H-imidazole-4-carboxamide scaffold exhibit a broad range of biological activities, with significant potential in oncology and metabolic disease treatment.

Anticancer Activity

Protein Kinase C- α (PKC- α) Inhibition: A notable analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC- α , an oncogene overexpressed in various cancers.[5] In preclinical studies using xenograft models of prostate cancer, treatment with ICA-1s resulted in a significant reduction in tumor growth, with treated tumors growing at nearly half the rate of untreated tumors.[5] The compound also demonstrated low toxicity in murine models.[5]

MEK/RAF Complex Inhibition: A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been developed as inhibitors of the MEK/RAF kinase signaling pathway. One lead compound, 16b, was found to act as a "clamp," stabilizing the MEK/RAF complex and potently inhibiting MEK1, BRAF, and the common BRAF V600E mutant.[6] This compound showed significant anti-proliferative activity against various cancer cell lines and demonstrated substantial tumor growth inhibition in xenograft models.[6]



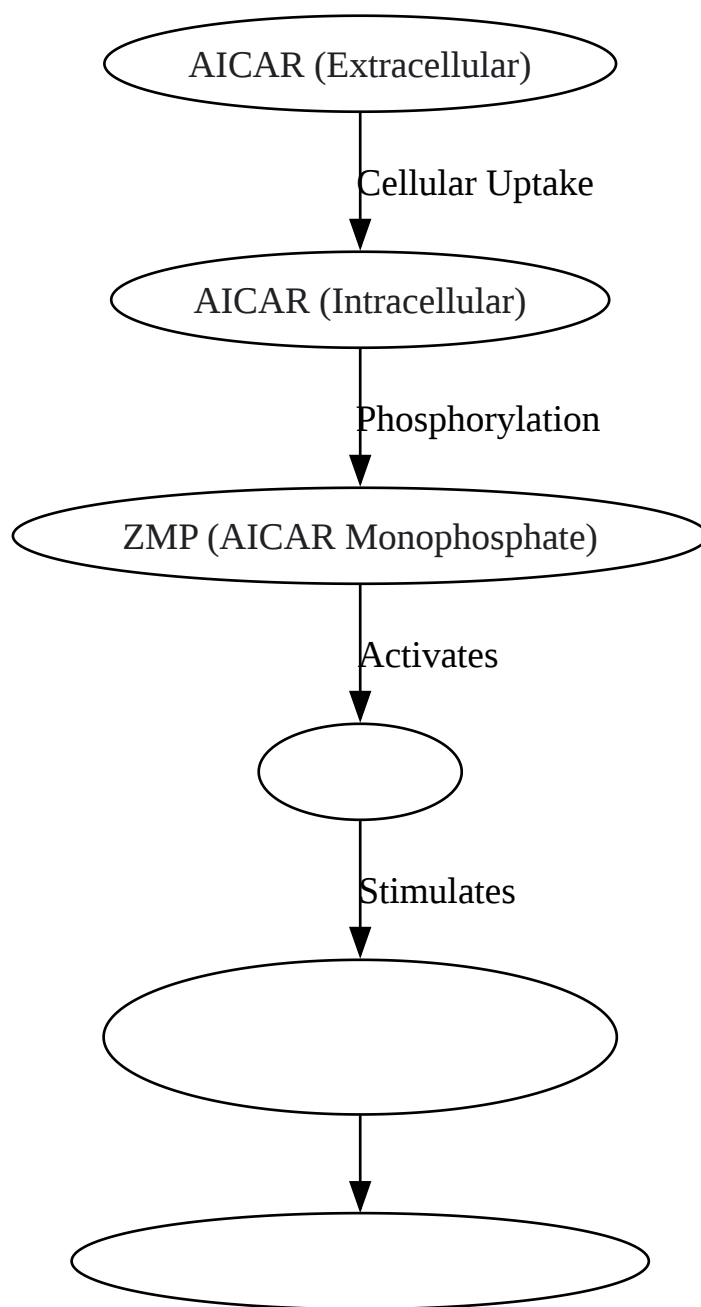
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Caption: Mechanism of MEK/RAF complex inhibition.

Compound	Target(s)	IC ₅₀ Values	In Vivo Efficacy (Tumor Growth Inhibition)	Reference
ICA-1s	PKC- α	-	~50% reduction vs. control (Prostate)	[5]
Compound 16b	MEK1	28 nM	70% (C26 colorectal syngeneic model)	[6]
BRAF	3 nM	93% (HCT116 xenograft model)	[6]	
BRAF V600E	3 nM	[6]		

Metabolic Regulation

The related compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog that is readily taken up by cells, serves as a potent activator of AMP-activated protein kinase (AMPK).[4] Once inside the cell, AICAR is phosphorylated to its monophosphate form, ZMP, which mimics AMP and allosterically activates AMPK.[8] This activation has profound effects on cellular metabolism, including an increase in glucose transport. Studies have shown that AICAR can enhance glucose transport and increase the presence of GLUT4 transporters on the cell surface in skeletal muscle, even in insulin-resistant states, highlighting its potential for treating type 2 diabetes.[9]



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Caption: AICAR's role in activating the AMPK signaling pathway.

Antimicrobial Activity

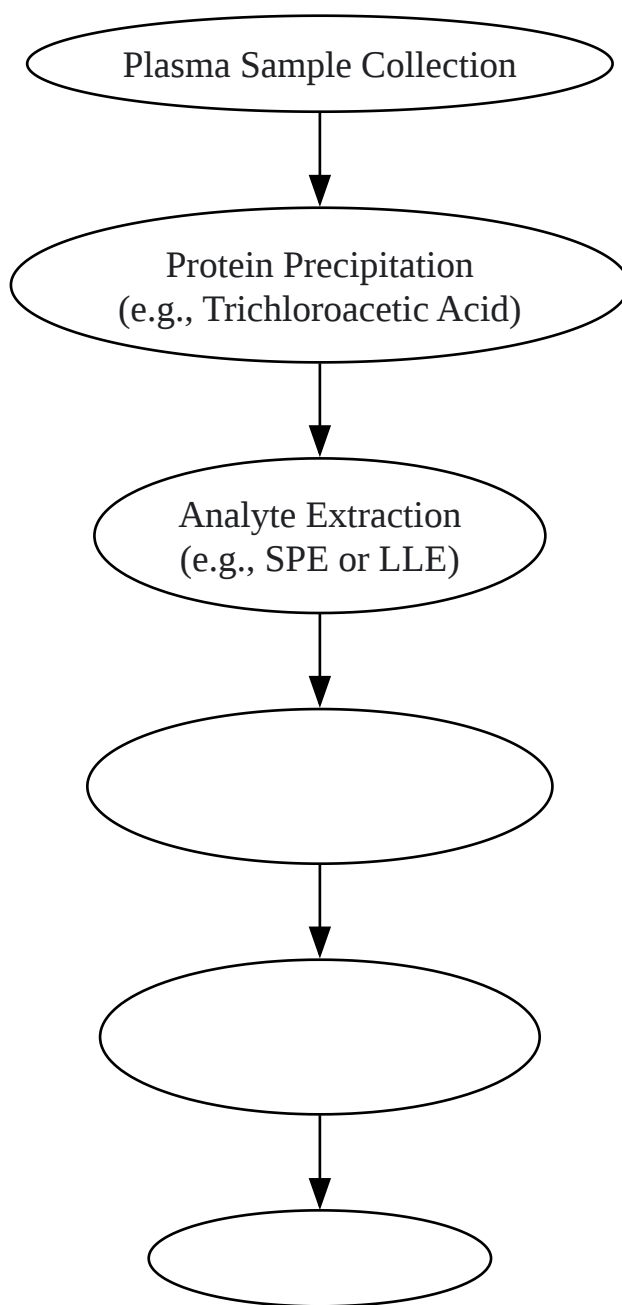
Certain derivatives, specifically 5-aminoimidazole-4-carboxamidrazones, have been synthesized and screened for antimicrobial properties. While showing only moderate activity against bacteria like *S. aureus* and *E. coli*, these compounds exhibited significant antifungal

activity against various *Candida* species, including the often-resistant *C. krusei*, and against *Cryptococcus neoformans*.[\[10\]](#)

Microbial Strain	Activity Level	Reference
<i>Staphylococcus aureus</i>	Fair-Moderate	[10]
<i>Escherichia coli</i>	Fair-Moderate	[10]
<i>Candida albicans</i>	Active	[10]
<i>Candida krusei</i>	Strongly Inhibited	[10]
<i>Cryptococcus neoformans</i>	Strongly Inhibited	[10]

Pharmacokinetics and Analytical Methodologies

The development of robust analytical methods is crucial for studying the pharmacokinetics of these compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for their quantification in biological matrices.[\[11\]](#)[\[12\]](#) Preclinical studies on the PKC- α inhibitor ICA-1s showed that the compound was stable in human plasma at both 25°C and 37°C for over two hours.[\[5\]](#)



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Caption: Typical workflow for LC-MS/MS pharmacokinetic analysis.

Method	Analyte	Matrix	Linearity Range	LLOQ	Reference
LC-MS/MS	AICA	Human Plasma	20 - 2000 ng/mL	20 ng/mL	[12]
HPLC	AICA Riboside	Nude Mice Plasma	0.1 - 500 µg/mL	100 ng/mL	[11]
HPLC	AICA Ribotide	Nude Mice Plasma	0.03 - 50 µg/mL	30 ng/mL	[11]

Experimental Protocols

Protocol 1: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide

This protocol is adapted from the process described in patent literature.[\[7\]](#)

- **Amidine Intermediate Formation:** Cool n-butyronitrile (78 ml) to 10°C. Inject hydrogen chloride gas (7.15 g) into the solvent. Subsequently, add diaminomaleonitrile (DAMN) (10.8 g) and isopropylamidine. Stir the mixture at a low temperature to facilitate the formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a precipitate.
- **Cyclization and Hydrolysis:** Isolate the hydrochloride salt intermediate. Add water (20 ml) and a 25% aqueous NaOH solution (13.2 g) to 4.3 g of the intermediate.
- **Reflux:** Heat the reaction mixture under reflux for 2 hours.
- **pH Adjustment & Crystallization:** Cool the aqueous solution to room temperature or below. Adjust the pH to a range of 11 to 12. Further cool the solution to 5°C or below to induce crystallization.
- **Isolation:** Filter the resulting crystals and dry them to yield the final product, 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol is a generalized representation based on kinase inhibition screening.^[6]

- **Reagents:** Prepare a reaction buffer appropriate for the kinase (e.g., MEK1 or BRAF). Prepare solutions of the kinase, the substrate (e.g., inactive ERK for MEK1), ATP, and the test compound at various concentrations.
- **Reaction Setup:** In a 96-well plate, add the kinase and the test compound dissolved in DMSO. Incubate for a specified period (e.g., 15 minutes) at room temperature.
- **Initiation:** Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- **Incubation:** Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or a luminescence-based ATP detection assay that measures remaining ATP.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic Sample Analysis by LC-MS/MS

This protocol is based on methodologies for AICA analysis in plasma.^{[11][12]}

- **Sample Preparation:** To a 100 µL plasma sample, add an internal standard (IS). Precipitate proteins by adding 50 µL of 10% trichloroacetic acid. Vortex and centrifuge.
- **Extraction:** For some methods, the supernatant may be further cleaned. For AICA, an ion-pair extraction with 1-pentanesulfonate may be used, or the supernatant can be directly injected after dilution.^[12] For AICA riboside/ribotide, an on-line solid-phase extraction (SPE) step can be employed.^[11]
- **Chromatographic Separation:** Inject the prepared sample onto an appropriate LC column (e.g., a C18 or HILIC column). Use a gradient or isocratic mobile phase (e.g., methanol-water) to separate the analyte from matrix components.

- **Mass Spectrometric Detection:** Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 127 \rightarrow 110 for AICA).[12]
- **Quantification:** Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

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